molecular formula C8H8BrNO2 B1522169 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone CAS No. 1187669-32-4

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone

Cat. No. B1522169
CAS RN: 1187669-32-4
M. Wt: 230.06 g/mol
InChI Key: LSEAFYYGGQILPK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone is a chemical compound with the CAS Number: 1187669-32-4 . It has a molecular weight of 230.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-12-8-4-6 (2-3-10-8)7 (11)5-9/h2-4H,5H2,1H3 .

Scientific Research Applications

Chemical Analysis and Identification

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone has been identified in studies involving chemical analysis and identification. In research, it's important to accurately identify and quantify chemical substances, and 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone has been part of this process in various contexts. For instance, it has been mentioned in the identification of novel psychoactive substances in biological materials using techniques like HPLC-Q-TOF-MS and UPLC-MS/MS, demonstrating the chemical's relevance in forensic toxicology and analytical chemistry (Wiergowski et al., 2017).

Brominated Flame Retardants

Research has explored the role of brominated compounds, including 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone, in flame retardants. These compounds are used in various materials to inhibit or resist the spread of fire. Studies have examined the presence and implications of brominated flame retardants in the environment and biological materials, providing insights into their distribution, potential health impacts, and environmental persistence (Zhou et al., 2014).

Toxicology and Safety Studies

Understanding the toxicological profile of chemical compounds is crucial in risk assessment and safety regulations. 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone has been involved in studies assessing the toxicity of various substances. For instance, it has been used in the context of evaluating the safety and toxicological effects of certain brominated compounds, contributing to our understanding of their impact on health and the environment (Shi et al., 2022).

Safety and Hazards

According to the Safety Data Sheets, this compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-(2-methoxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEAFYYGGQILPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone

CAS RN

1187669-32-4
Record name 2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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